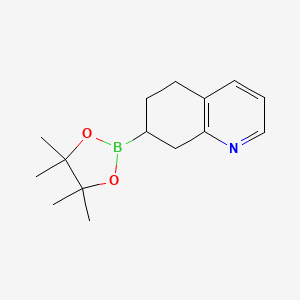

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-5,6,7,8-tetrahydroquinoline

Description

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6,7,8-tetrahydroquinoline (CAS: 1256360-50-5) is a boronic ester derivative of 5,6,7,8-tetrahydroquinoline, featuring a pinacol-protected boronate group at the 3-position of the partially saturated quinoline scaffold . Its molecular formula is C₁₅H₂₀BNO₂, with a molecular weight of 257.14 g/mol. The compound is synthesized via cross-coupling reactions between 5,6,7,8-tetrahydroquinoline and pinacol boronate reagents, as outlined in Scheme 1 of .

Properties

Molecular Formula |

C15H22BNO2 |

|---|---|

Molecular Weight |

259.15 g/mol |

IUPAC Name |

7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6,7,8-tetrahydroquinoline |

InChI |

InChI=1S/C15H22BNO2/c1-14(2)15(3,4)19-16(18-14)12-8-7-11-6-5-9-17-13(11)10-12/h5-6,9,12H,7-8,10H2,1-4H3 |

InChI Key |

XRYAWDUTVCTUCJ-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2CCC3=C(C2)N=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6,7,8-tetrahydroquinoline typically involves the following steps:

Formation of the Tetrahydroquinoline Ring: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst.

Boronate Ester Formation: The introduction of the boronate ester group is usually done via a Suzuki-Miyaura coupling reaction. This involves the reaction of a halogenated tetrahydroquinoline with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and efficiency. Additionally, the use of automated systems for reagent addition and product isolation can further streamline the process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline ring, leading to the formation of quinoline derivatives.

Reduction: Reduction reactions can convert the tetrahydroquinoline ring to a fully saturated quinoline.

Substitution: The boronate ester group can participate in various substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are typically used.

Substitution: Palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., potassium carbonate, K₂CO₃) are commonly employed in Suzuki-Miyaura coupling reactions.

Major Products

Oxidation: Quinoline derivatives.

Reduction: Fully saturated quinoline.

Substitution: Various substituted tetrahydroquinoline derivatives, depending on the coupling partner used.

Scientific Research Applications

Chemistry

In organic synthesis, 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6,7,8-tetrahydroquinoline is used as a building block for the construction of more complex molecules. Its boronate ester group makes it particularly useful in cross-coupling reactions, facilitating the formation of carbon-carbon bonds.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. The tetrahydroquinoline ring is a common motif in many biologically active molecules, and the boronate ester group can be used to introduce various functional groups that enhance biological activity.

Industry

In materials science, this compound can be used in the synthesis of polymers and other materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile building block for the design of new materials.

Mechanism of Action

The mechanism by which 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6,7,8-tetrahydroquinoline exerts its effects depends on the specific application. In cross-coupling reactions, the boronate ester group reacts with a halogenated compound in the presence of a palladium catalyst to form a new carbon-carbon bond. In biological systems, the tetrahydroquinoline ring can interact with various molecular targets, such as enzymes or receptors, to modulate their activity.

Comparison with Similar Compounds

Structural Variations and Key Differences

The following table compares the target compound with structurally related boronic esters:

Key Observations :

- Substitution Position: Boronate placement (3-position vs. 7-/8-position) alters electronic properties and reactivity. For instance, 8-substituted quinolines exhibit distinct hydrolysis behavior due to steric hindrance .

Biological Activity

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-5,6,7,8-tetrahydroquinoline is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies and findings.

- Molecular Formula : C14H17BO3

- Molecular Weight : 244.10 g/mol

- CAS Number : 1192755-14-8

- IUPAC Name : 2-(1-benzofuran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Biological Activity Overview

The biological activity of tetrahydroquinolines is well-documented in literature. These compounds exhibit a range of pharmacological effects including antitumor and antibacterial properties. The specific compound is expected to share similar properties due to its structural characteristics.

Antitumor Activity

Research indicates that tetrahydroquinoline derivatives can act as effective antitumor agents. For instance:

- A study highlighted that certain derivatives induce apoptosis in cancer cells by arresting the cell cycle at the G2/M phase .

- Compounds with a tetrahydroquinoline scaffold have shown effectiveness against various cancer cell lines through mechanisms involving mitochondrial pathways and reactive oxygen species (ROS) generation.

Antibacterial Properties

Tetrahydroquinoline derivatives have also been noted for their antibacterial activities:

- One study reported that specific derivatives exhibited significant antibacterial effects against Escherichia coli and Staphylococcus aureus .

- The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Case Studies

- Antitumor Efficacy : In a comparative study of tetrahydroquinoline derivatives, a specific compound demonstrated IC50 values in the low micromolar range against breast cancer cell lines (MCF-7) .

- Antibacterial Action : A derivative was tested against multiple strains of bacteria and showed a minimum inhibitory concentration (MIC) of 32 µg/mL against resistant strains of E. coli .

Research Findings

Recent advancements in synthetic methodologies have allowed for the efficient production of tetrahydroquinoline derivatives with enhanced biological activity:

- A study employed a one-pot reaction sequence to synthesize various substituted tetrahydroquinolines with high yields (up to 96%) and excellent diastereoselectivities .

| Compound | Yield (%) | IC50 (µM) | MIC (µg/mL) |

|---|---|---|---|

| Compound A | 96 | 12 | 32 |

| Compound B | 90 | 15 | 64 |

| Compound C | 85 | 20 | 16 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.